2-(1-苄基吲哚-3-基)硫代-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

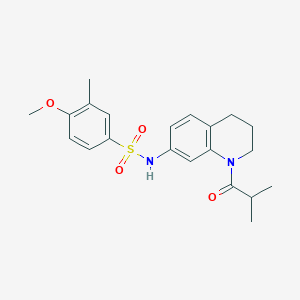

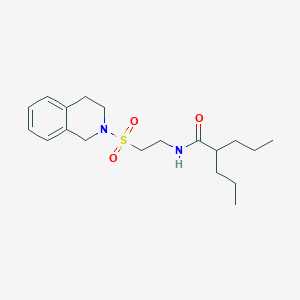

This compound is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its framework . It has a molecular formula of C25H22N2O3S and a molecular weight of 430.52.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 yielded N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which was then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides .Molecular Structure Analysis

The structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis

The compound is a white amorphous powder with a melting point of 134-135 °C . Its molecular weight is 430.52.科学研究应用

Base-Promoted Fused β-Carboline Formation

The compound has been investigated for its role in base-promoted fused β-carboline formation. Researchers have developed a novel strategy using 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts. In this cascade reaction, ammonium salts serve as a convenient nitrogen source and play a crucial role in selectivity control. As a result, two different types of β-carbolines can be efficiently obtained in satisfactory yields .

Synthesis of 2-Substituted-3-(1H-indol-3-yl)isoindolin-1-one Derivatives

Another area of interest involves the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives. Researchers have achieved this through a three-component reaction involving phthalaldehydic acid, primary amines, and 1H-indole. Notably, this reaction occurs in water under catalyst-free conditions, offering advantages such as cleanliness, one-pot synthesis, and ease of handling .

3-(1-Benzyl-1H-indol-3-yl)-Acrylic Acid

The compound is also relevant in the context of 3-(1-benzyl-1H-indol-3-yl)-acrylic acid. Its chemical formula is C18H15NO2. While further details about its applications are not readily available, it’s essential to explore its potential in various contexts, including medicinal chemistry and materials science .

作用机制

Target of Action

Related compounds have shown promising effects in adjuvant induced arthritic rats .

Mode of Action

It’s known that related compounds have shown to reduce inflammation and pannus formation in the knee joints of arthritic rats . This suggests that the compound may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

It’s known that related compounds have shown to significantly reduce pro-inflammatory gene expression/mrna levels in arthritic rats . This suggests that the compound may affect pathways related to inflammation and immune response.

Pharmacokinetics

It’s known that related compounds have shown promising effects at an intraperitoneal dose of 30mg/kg in arthritic rats . This suggests that the compound has good bioavailability when administered intraperitoneally.

Result of Action

The compound 2-((1-benzyl-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has shown to reduce paw volume, inflammation, and pannus formation in the knee joints of arthritic rats . It also significantly reduces pro-inflammatory gene expression/mRNA levels .

Action Environment

It’s known that related compounds have shown promising effects in arthritic rats , suggesting that the compound may be effective in environments where inflammation and immune response are prevalent.

安全和危害

属性

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c28-25(26-19-10-11-22-23(14-19)30-13-12-29-22)17-31-24-16-27(15-18-6-2-1-3-7-18)21-9-5-4-8-20(21)24/h1-11,14,16H,12-13,15,17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJCDALOMAXSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2510358.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2510359.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2510361.png)

![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)

![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)

![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)